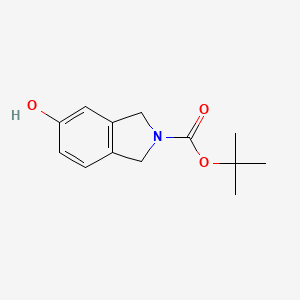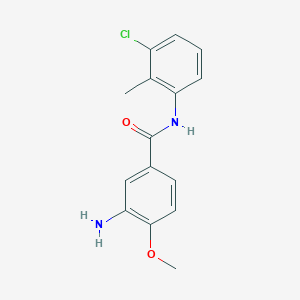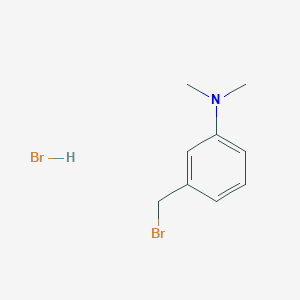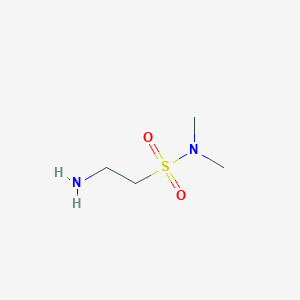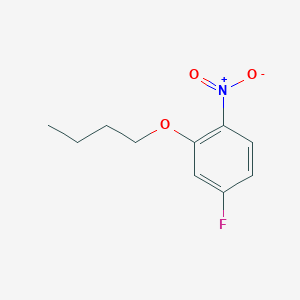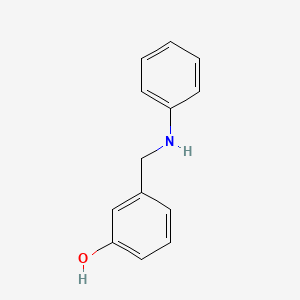
3-(Anilinomethyl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Anilinomethyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aniline derivative under basic conditions . Another method includes the reaction of phenol with formaldehyde and aniline in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Anilinomethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, Fremy’s salt
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts catalysts
Reduction: Sodium borohydride, stannous chloride
Major Products:
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives
Reduction: Hydroquinones
Scientific Research Applications
3-(Anilinomethyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Anilinomethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms or electrons, leading to the formation of free radicals and subsequent oxidative stress . This compound can also interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, making it effective against microbial infections .
Comparison with Similar Compounds
- 3-(2-Pyridin-2-yl-ethyl)-phenylamine
- Phenol derivatives with similar hydroxyl and anilinomethyl groups
Comparison: 3-(Anilinomethyl)phenol stands out due to its unique combination of a phenolic hydroxyl group and an anilinomethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(anilinomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBVHYGJXHULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612348 | |
| Record name | 3-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93189-07-2 | |
| Record name | 3-(Anilinomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
